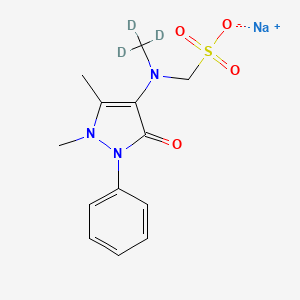
Metamizole-d3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metamizole-d3 (sodium salt), also known as Dipyrone-d3, is a deuterated form of metamizole sodium. It is primarily used as an internal standard for the quantification of metamizole in various analytical applications. Metamizole itself is a non-opioid analgesic and antipyretic drug that has been widely used for pain relief and fever reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metamizole-d3 (sodium salt) involves the incorporation of deuterium atoms into the metamizole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Metamizole-d3 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its deuterated form and purity .
Chemical Reactions Analysis
Types of Reactions: Metamizole-d3 (sodium salt) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. In aqueous solutions, it is known to hydrolyze to form methylaminophenazone, a decomposition product .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous or buffer solutions.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Substitution: Involves the replacement of functional groups under specific conditions.
Major Products: The primary product of hydrolysis is methylaminophenazone. Oxidation and substitution reactions can yield various derivatives depending on the reagents and conditions used .
Scientific Research Applications
Metamizole-d3 (sodium salt) is extensively used in scientific research, particularly in analytical chemistry and pharmacology. Its applications include:
Quantification of Metamizole: Used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) to accurately measure the concentration of metamizole in biological samples.
Pharmacokinetic Studies: Helps in studying the metabolism and pharmacokinetics of metamizole by providing a stable isotopic reference.
Drug Development: Assists in the development of new analgesic and antipyretic drugs by serving as a reference compound in various assays.
Mechanism of Action
The mechanism of action of Metamizole-d3 (sodium salt) is similar to that of metamizole. It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to form active metabolites, including 4-methylaminoantipyrine and 4-aminoantipyrine. These metabolites inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, which are mediators of pain and fever . Additionally, metamizole’s metabolites are believed to activate the opioidergic and cannabinoid systems, contributing to its analgesic effects .
Comparison with Similar Compounds
- Paracetamol (Acetaminophen)
- Ibuprofen
- Aspirin
Properties
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(trideuteriomethyl)amino]methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);/q;+1/p-1/i2D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAAPFSPWAYTJ-MUTAZJQDSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CS(=O)(=O)[O-])C1=C(N(N(C1=O)C2=CC=CC=C2)C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N3NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














